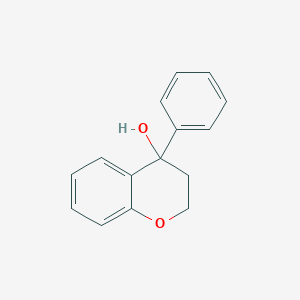
4-Phenylchroman-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Phenylchroman-4-ol is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Phenylchroman-4-ol, a compound belonging to the flavonoid family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure
This compound can be structurally represented as follows:
This compound features a chroman backbone with a phenyl group at the 4-position, contributing to its unique biological properties.
1. Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases.
- Research Findings : A study highlighted that this compound exhibited significant scavenging activity against free radicals, which suggests its potential use in preventing oxidative stress-related diseases .
| Study | Methodology | Findings |
|---|---|---|
| Gondivkar et al. (2020) | DPPH assay | High radical scavenging activity noted. |
| Seshadri (1957) | In vitro assays | Demonstrated ability to reduce oxidative stress markers. |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively.
- Case Study : In a study evaluating the antimicrobial effectiveness against various bacterial strains, this compound showed promising results, particularly against Gram-positive bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Cytotoxicity
The cytotoxic effects of this compound have been assessed in several cancer cell lines.
- Research Findings : A recent study indicated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 25 |
| Normal fibroblasts | >50 |
The biological activities of this compound may be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons helps neutralize reactive oxygen species (ROS).
- Antimicrobial Mechanism : It disrupts microbial cell membranes or inhibits essential metabolic pathways.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-phenyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C15H14O2/c16-15(12-6-2-1-3-7-12)10-11-17-14-9-5-4-8-13(14)15/h1-9,16H,10-11H2 |
InChI Key |
PKMBLSGNHNQTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















